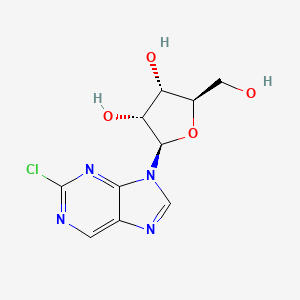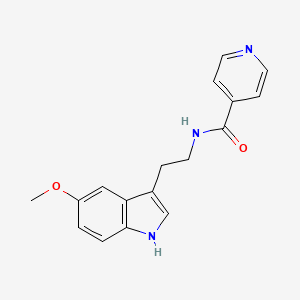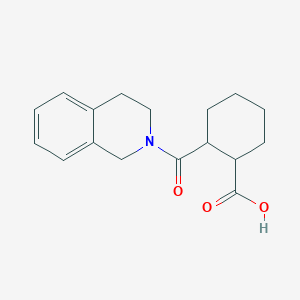![molecular formula C19H12O3 B11839251 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 19484-59-4](/img/structure/B11839251.png)
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3-PHENYL-2H-BENZO[H]CHROMEN-2-ONE is a heterocyclic compound that belongs to the class of chromenones It is characterized by a benzene ring fused to a chromenone structure, with a hydroxyl group at the 4th position and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-PHENYL-2H-BENZO[H]CHROMEN-2-ONE typically involves multi-step reactions. One common method includes the cyclization of ortho-alkynylarylketones, catalyzed by silver, to form polycarbonyl intermediates. These intermediates undergo double intramolecular cyclization and decarboxylation to generate the desired chromenone structure .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and cost-effectiveness. Current strategies involve one-pot synthesis using various substituted resorcinols and benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-PHENYL-2H-BENZO[H]CHROMEN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
4-HYDROXY-3-PHENYL-2H-BENZO[H]CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-PHENYL-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s hydroxyl and phenyl groups play crucial roles in these interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the phenyl group at the 3rd position but shares the chromenone core structure.
Coumarin: Similar structure but with different substituents, leading to varied biological activities.
Flavone: Another related compound with a similar core but different functional groups.
Uniqueness
4-HYDROXY-3-PHENYL-2H-BENZO[H]CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a hydroxyl group and a phenyl group on the chromenone core makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
19484-59-4 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-17-15-11-10-12-6-4-5-9-14(12)18(15)22-19(21)16(17)13-7-2-1-3-8-13/h1-11,20H |
InChI Key |
GXXGXQLMSWGTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C=C3)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


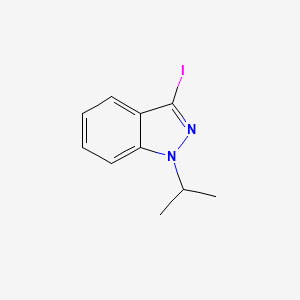




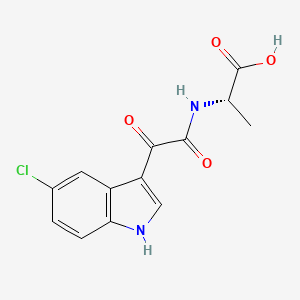
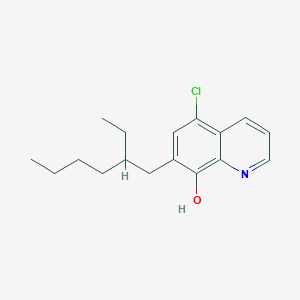
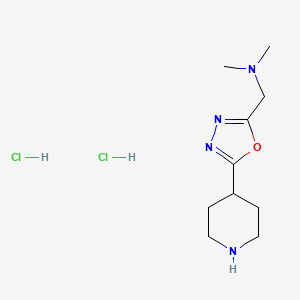
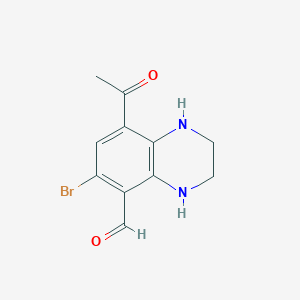

![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
